molecular formula C13H19N B1598266 2-(3-Methylphenyl)azepane CAS No. 383129-36-0

2-(3-Methylphenyl)azepane

Cat. No. B1598266
CAS RN: 383129-36-0
M. Wt: 189.3 g/mol
InChI Key: NJQUNODHZTUWRZ-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)azepane is an organic compound that has a wide range of applications in scientific research. It is a bicyclic compound that contains a nitrogen atom and two phenyl rings. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 200.54 g/mol. 2-(3-Methylphenyl)azepane has a melting point of 46-48°C and a boiling point of 240-241°C. It is used as a starting material in organic synthesis and as a building block for other compounds.

Scientific Research Applications

Pharmacological Properties and Drug Discovery

Azepane-based compounds, including 2-(3-Methylphenyl)azepane, have shown a variety of pharmacological properties. They possess a high degree of structural diversity, which is useful for the discovery of new therapeutic agents. More than 20 azepane-based drugs have been approved by the FDA for treating various diseases, highlighting their significance in pharmaceutical development. These applications include anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more (Zha et al., 2019).

Structure-Based Optimization and Inhibitory Activity

Azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). The synthesis and testing of novel azepane derivatives for in vitro inhibitory activity against PKA and PKB-alpha have provided insights into the plasma stability and activity of these compounds (Breitenlechner et al., 2004).

Ionic Liquids and Green Chemistry

Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations are significant for mitigating disposal issues associated with azepane production in the polyamide industry. The properties of these ionic liquids, like density, viscosity, and conductivity, are influenced by the structural features of cations and anions (Belhocine et al., 2011).

Enantioselective Synthesis and Asymmetric Catalysis

The enantioselective synthesis of azepanes is important in drug discovery. Methods have been developed for the enantioselective α-C–H coupling of a wide range of amines, including azepanes, for high enantioselectivity and regioselectivity in drug synthesis (Jain et al., 2016). Additionally, asymmetric syntheses of substituted azepanes have been achieved by highly diastereoselective and enantioselective processes, providing access to bioactive compounds (Lee & Beak, 2006).

properties

IUPAC Name

2-(3-methylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQUNODHZTUWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393898
Record name 2-(3-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383129-36-0
Record name 2-(3-methylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenyl)azepane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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